1-Benzyl-N-(3,4-difluorobenzyl)-6-isopropoxy-2-isopropyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8524917, 12” is a ligand known for its interaction with the sphingosine-1-phosphate receptor 3.
Preparation Methods
The synthetic routes and reaction conditions for “US8524917, 12” involve multiple steps. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
“US8524917, 12” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound “US8524917, 12” has a wide range of scientific research applications It is used in chemistry for studying ligand-receptor interactions and in biology for investigating cellular signaling pathwaysAdditionally, it is used in the industry for various chemical processes and product development .
Mechanism of Action
The mechanism of action of “US8524917, 12” involves its interaction with the sphingosine-1-phosphate receptor 3. This interaction leads to the modulation of cellular signaling pathways, affecting various physiological processes. The molecular targets and pathways involved include the sphingosine-1-phosphate receptor 3 and associated signaling cascades .
Comparison with Similar Compounds
“US8524917, 12” can be compared with other similar compounds that interact with the sphingosine-1-phosphate receptor 3. Some of these similar compounds include “US8524917, 29” and “US8563594, 170”. The uniqueness of “US8524917, 12” lies in its specific binding affinity and selectivity for the sphingosine-1-phosphate receptor 3, which distinguishes it from other related compounds .
Properties
Molecular Formula |
C29H30F2N2O2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-benzyl-N-[(3,4-difluorophenyl)methyl]-2-propan-2-yl-6-propan-2-yloxyindole-3-carboxamide |
InChI |
InChI=1S/C29H30F2N2O2/c1-18(2)28-27(29(34)32-16-21-10-13-24(30)25(31)14-21)23-12-11-22(35-19(3)4)15-26(23)33(28)17-20-8-6-5-7-9-20/h5-15,18-19H,16-17H2,1-4H3,(H,32,34) |
InChI Key |
UJUPJZYUKBFHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=C(N1CC3=CC=CC=C3)C=C(C=C2)OC(C)C)C(=O)NCC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.